molecular formula C21H16ClN3O6S B11265013 4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B11265013
M. Wt: 473.9 g/mol
InChI Key: GIRCGWWFYHHULO-YDZHTSKRSA-N
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Description

4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, formamides, and sulfonating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Large-scale production may also involve continuous flow processes and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may yield amines, and substitution may yield various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE
  • 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE
  • 4-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16ClN3O6S

Molecular Weight

473.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C21H16ClN3O6S/c1-14-5-10-19(12-20(14)25(27)28)32(29,30)31-18-8-6-15(7-9-18)13-23-24-21(26)16-3-2-4-17(22)11-16/h2-13H,1H3,(H,24,26)/b23-13+

InChI Key

GIRCGWWFYHHULO-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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